![molecular formula C10H15N3O B3268915 4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide CAS No. 500024-79-3](/img/structure/B3268915.png)
4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide
Overview
Description
“4-[(dimethylamino)methyl]-N’-hydroxybenzene-1-carboximidamide” is a compound with the CAS Number: 500024-79-3 . It has a molecular weight of 193.25 . It is in the form of a powder .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Non-linear Optical Applications
A new organic nonlinear optical crystal, 4- N , N -dimethylamino-4′- N ′-methyl-stilbazolium 3-carboxy-4-hydroxybenzenesulfonate (DSCHS), has shown promising properties for quadratic nonlinear optical applications. DSCHS crystals exhibit a very large second-order optical nonlinearity, making them optimal for electro-optics, THz-wave generation, and field detection applications (Yin et al., 2012).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have been identified as potent cytotoxins against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM (Deady et al., 2003).
Synthesis and Chemical Studies
The photooxidation of 4- N , N -dimethylaminophenyl azide under various conditions can lead to the formation of multiple compounds, including 4- N , N -dimethylaminonitrosobenzene and (5 Z )-2-(dimethylamino)-5-(hydroxyimino)cyclopenta-1,3-diene-1-carbaldehyde, highlighting the compound's versatility in chemical synthesis and the potential for creating novel materials (Chainikova et al., 2015).
Chemical Synthesis Optimization
4-(Dimethylamino)pyridine has been used effectively as a catalyst in the synthesis of carboxylic esters and lactones, demonstrating the compound's utility in facilitating efficient chemical reactions for creating various chemically significant molecules (Shiina et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(11)12-14/h3-6,14H,7H2,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSEVFRCBMSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(C=C1)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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